molecular formula C21H22N2O5S B11399675 2-methylpropyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11399675
M. Wt: 414.5 g/mol
InChI Key: ICGJLYCIYAATJJ-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a chromene core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The chromene core can be synthesized through a Pechmann condensation reaction, while the thiazole ring can be formed via Hantzsch thiazole synthesis. The final compound is obtained by coupling these intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the chromene and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ under acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chromene and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLPROPYL 2-(4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The unique combination of functional groups in 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-methylpropyl 2-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H22N2O5S/c1-10(2)9-27-20(26)18-13(5)22-21(29-18)23-19(25)16-8-14(24)17-12(4)6-11(3)7-15(17)28-16/h6-8,10H,9H2,1-5H3,(H,22,23,25)

InChI Key

ICGJLYCIYAATJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C

Origin of Product

United States

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